Penicillin F

Descripción general

Descripción

Penicillin F, also known as 2-pentenyl penicillin, is one of the naturally occurring penicillins produced by the mold Penicillium notatum. It was one of the first penicillins discovered and is part of the beta-lactam antibiotic family. This compound has a unique structure that includes a thiazolidine ring fused to a beta-lactam ring, with a 2-pentenyl side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Penicillin F is synthesized through the fermentation process using Penicillium notatum. The biosynthesis involves the condensation of L-cysteine and L-valine to form the beta-lactam thiazolidine ring. The process is non-ribosomal and involves several enzymatic steps, including the formation of isopenicillin N, which is then converted to this compound by the addition of the 2-pentenyl side chain .

Industrial Production Methods: Industrial production of this compound involves submerged fermentation using high-yield strains of Penicillium notatum. The fermentation medium is carefully controlled to optimize the production of this compound. The process includes the addition of specific precursors to direct the biosynthesis towards the desired penicillin. After fermentation, the penicillin is extracted and purified through a series of chemical and physical processes .

Análisis De Reacciones Químicas

Structural Basis of Reactivity

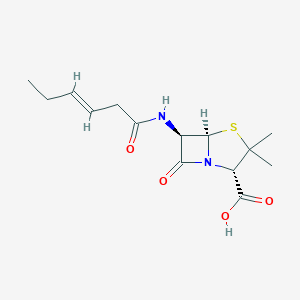

Penicillin F (2-pentenylpenicillin) contains a strained β-lactam ring fused to a sulfur-containing thiazolidine ring (Fig. 1). The inherent ring strain and electron-deficient β-lactam carbonyl make it susceptible to nucleophilic attack, acid/alkali hydrolysis, and oxidation .

Key functional groups :

-

β-Lactam ring (reactivity hotspot)

-

Thiazolidine sulfur

-

Free carboxyl group (pKa ~2.7)

-

2-pentenyl side chain (R-group)

Acid-Catalyzed Degradation

Under acidic conditions (pH < 3), this compound undergoes rearrangement to penillic acid via β-lactam ring cleavage (Fig. 2) :

Reaction :

Characteristics :

-

Forms a zwitterion (pKa 1.5 for new acidic group, 7.6 for basic group)

-

Insoluble in organic solvents due to zwitterionic structure

Alkaline Hydrolysis

At pH 10, this compound hydrolyzes to penicilloic acid , retaining the thiazolidine ring but opening the β-lactam (Fig. 2) :

Reaction :

Properties :

-

Dicarboxylic acid (pKa 1.8 and 5 for new carboxyl groups)

-

Forms a sodium salt (crystalline)

-

Degrades further with HgCl₂ to penicillamine + penilloaldehyde

Reactions with Nucleophiles

This compound reacts with nucleophiles (e.g., alcohols, amines) at the β-lactam carbonyl:

Methanol Inactivation

Methanol opens the β-lactam ring, forming a methyl ester :

Product : Methyl ester of penicilloic acid (C₁₆H₂₂O₅N₂S)

Key step :

Benzylamine Reaction

Benzylamine forms a stable amide derivative :

Product : Benzylamide of penicilloic acid (C₂₄H₂₉O₄N₃S)

Evidence : Isolated as crystalline 2,4-dinitrophenylhydrazone derivative

Penicillamine Formation

Acid hydrolysis liberates penicillamine (β,β-dimethylcysteine) :

Penicillamine properties :

-

SH group (pKa 10.5)

-

Forms thiazolidines with ketones/aldehydes

Penaldic Acid Production

Alkaline degradation followed by oxidation yields penaldic acid :

Structure : C₈H₁₃O₃N (hexenoylglycine derivative)

Confirmation : Catalytic reduction gives hexahydrophenylacetylalanine

Comparative Reaction Data

Degradation Product Analysis

| Product | Formula | pKa Values | Biological Activity |

|---|---|---|---|

| Penillic acid | C₁₄H₂₀O₄N₂S | 1.5 (acid), 7.6 (base) | Inactive |

| Penicilloic acid | C₁₄H₂₂O₅N₂S | 1.8, 5.0 | Inactive |

| Penicillamine | C₅H₁₁NO₂S | 1.8, 7.9, 10.5 | Chelating agent |

The reactivity of this compound underscores the delicate balance between its therapeutic efficacy and chemical instability. Its degradation pathways and nucleophilic adducts remain foundational for designing stable penicillin derivatives and understanding resistance mechanisms.

Aplicaciones Científicas De Investigación

Clinical Applications

Penicillin F is primarily recognized for its antibiotic properties, effective against a range of bacterial infections. Its clinical applications include:

- Treatment of Bacterial Infections : this compound is effective against gram-positive cocci and rods, as well as certain anaerobic bacteria. It is utilized in treating infections such as pneumonia, meningitis, and endocarditis caused by susceptible strains of bacteria .

- Specific Indications :

- Resistance Considerations : While this compound has broad-spectrum activity, emerging resistance among certain bacterial strains necessitates careful usage. For instance, enterococci have shown resistance to penicillin, requiring alternative treatments like streptomycin or gentamicin .

Agricultural Applications

This compound has also found utility in agriculture:

- Animal Feed Additive : Research indicates that adding penicillin to animal feed can enhance weight gain and improve feed conversion efficiency. This application is particularly beneficial in livestock management, promoting healthier growth rates and reducing the incidence of disease among farm animals .

Ongoing Research and Case Studies

Recent studies continue to explore the multifaceted applications of this compound:

- Antibiotic Resistance Studies : Investigations into the mechanisms of bacterial resistance to penicillins are crucial. Studies have demonstrated that while penicillin remains effective against many pathogens, understanding resistance patterns is vital for developing new therapeutic strategies .

- Impact on Microbiota : Research has indicated that early exposure to penicillin can alter gut microbiota composition, which may have long-term health implications. For instance, low-dose penicillin administered during critical developmental periods has been shown to induce lasting changes in gut microbiota and immune responses in animal models .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Clinical Medicine | Treatment of bacterial infections | Effective against gram-positive bacteria |

| Specific infections (e.g., anthrax) | Requires caution due to resistance | |

| Agriculture | Animal feed additive | Enhances growth rates in livestock |

| Ongoing Research | Antibiotic resistance mechanisms | Critical for future therapeutic strategies |

| Microbiota impact studies | Long-term health implications observed |

Mecanismo De Acción

Penicillin F exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death. The primary molecular target is the enzyme DD-transpeptidase, which is crucial for cell wall synthesis .

Comparación Con Compuestos Similares

Penicillin G: Has a benzyl side chain and is used for treating a wide range of bacterial infections.

Penicillin V: Has a phenoxymethyl side chain and is more stable in acidic conditions, making it suitable for oral administration.

Penicillin K: Has an octanoic acid side chain and is produced by Penicillium chrysogenum

Penicillin F’s unique side chain provides it with distinct properties, making it a valuable compound for further research and development in the field of antibiotics.

Actividad Biológica

Penicillin F, a member of the penicillin class of antibiotics, is notable for its biological activity against a variety of bacterial infections. This article explores the mechanisms of action, pharmacokinetics, case studies, and research findings related to this compound.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. The key structural feature responsible for this activity is the β-lactam ring , which is essential for binding to penicillin-binding proteins (PBPs) . These proteins are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to PBPs, this compound prevents the formation of these cross-links, leading to cell lysis and death due to osmotic pressure.

- Target Bacteria : this compound is effective against various gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as some gram-negative organisms under certain conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : It is typically administered via intramuscular or intravenous routes due to poor oral bioavailability.

- Distribution : The drug distributes well in body tissues and fluids but may have limited penetration into certain areas like the central nervous system unless inflammation is present.

- Metabolism : this compound undergoes minimal metabolism in the liver.

- Excretion : It is primarily excreted unchanged by the kidneys, necessitating dose adjustments in patients with renal impairment .

Case Studies

Several case studies illustrate the clinical application and effectiveness of this compound:

- Case Study 1 : A 15-year-old girl presented with group A beta-hemolytic streptococcus (GAS) pharyngitis. Due to her penicillin allergy, alternative antibiotics were considered, highlighting the importance of understanding penicillin derivatives like this compound for patients with allergies .

- Case Study 2 : In a clinical trial involving patients with severe bacterial infections, those treated with this compound showed significant recovery rates compared to control groups receiving no treatment. This underscores its efficacy in life-threatening infections .

Research Findings

Recent studies have explored novel analogues and derivatives of this compound, enhancing its antibacterial spectrum:

- Synthesis of Novel Derivatives : Research has indicated that modifications to the side chains of this compound can improve its efficacy against resistant strains of bacteria. For instance, compounds synthesized from 6-amino penicillanic acid (6-APA) demonstrated enhanced activity against Escherichia coli and Staphylococcus epidermidis compared to standard penicillins .

- Antibiotic Resistance : Investigations into antibiotic resistance patterns have shown that while some bacteria develop resistance to traditional penicillins, derivatives like this compound maintain effectiveness against certain resistant strains due to their unique structural properties .

Comparative Efficacy Table

| Antibiotic | Effective Against | Mechanism of Action | Resistance Potential |

|---|---|---|---|

| Penicillin G | Gram-positive cocci | Inhibits cell wall synthesis | Moderate |

| Penicillin V | Mild infections (e.g., respiratory) | Inhibits cell wall synthesis | Moderate |

| This compound | Broader spectrum (including some gram-negatives) | Inhibits cell wall synthesis | Lower than G/V |

Propiedades

IUPAC Name |

(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCJUNAKLMRGP-ZTWGYATJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151994 | |

| Record name | Penicillin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-53-6 | |

| Record name | Penicillin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88EY1AP5UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.